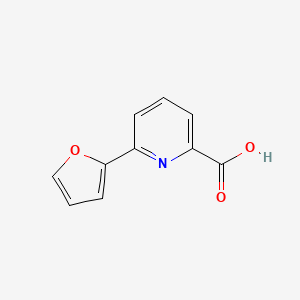

6-(2-Furyl)pyridine-2-carboxylic acid

描述

6-(2-Furyl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C₁₀H₇NO₃ It is a heterocyclic compound containing both a furan ring and a pyridine ring, which are connected through a carboxylic acid group

作用机制

Target of Action

The primary target of 6-(Furan-2-yl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

6-(Furan-2-yl)picolinic acid works by binding to Zinc Finger Proteins (ZFPs) . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

It’s known that the compound is involved in theSuzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Result of Action

The result of 6-(Furan-2-yl)picolinic acid’s action is the inhibition of the function of Zinc Finger Proteins (ZFPs) . This inhibition can have various effects, depending on the specific roles of the targeted ZFPs. For instance, if the targeted ZFPs are involved in viral replication, the compound’s action could potentially have antiviral effects .

Action Environment

The action, efficacy, and stability of 6-(Furan-2-yl)picolinic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound is involved, requires specific reaction conditions . These include the presence of a transition metal catalyst (such as palladium) and a suitable organoboron reagent . The reaction’s success can be affected by factors such as the concentration of the boronic acid .

生化分析

Biochemical Properties

6-(Furan-2-yl)picolinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For instance, it can act as a chelating agent, binding to metal ions that are essential cofactors for many enzymatic reactions. This interaction can modulate the activity of metalloenzymes, thereby affecting biochemical pathways that rely on these enzymes .

Cellular Effects

The effects of 6-(Furan-2-yl)picolinic acid on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion, thereby preventing viral replication . Additionally, 6-(Furan-2-yl)picolinic acid can modulate the expression of genes involved in immune responses, further highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, 6-(Furan-2-yl)picolinic acid exerts its effects through various mechanisms. One key mechanism is its ability to bind to zinc finger proteins, altering their structure and function. This binding can inhibit the activity of these proteins, which are involved in processes such as viral replication and cellular homeostasis . Furthermore, 6-(Furan-2-yl)picolinic acid can interfere with enzyme activity by chelating metal ions that are crucial for enzymatic function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Furan-2-yl)picolinic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 6-(Furan-2-yl)picolinic acid remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 6-(Furan-2-yl)picolinic acid in animal models are dose-dependent. At lower doses, this compound can exhibit beneficial effects, such as antiviral activity and modulation of immune responses . At higher doses, toxic or adverse effects may be observed. These effects can include disruptions in cellular metabolism and potential toxicity to certain tissues . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

6-(Furan-2-yl)picolinic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and alter the levels of specific metabolites . For example, it can be metabolized through pathways involving furan derivatives, which are known to exhibit diverse biological activities . Understanding these metabolic pathways is essential for elucidating the full range of biochemical effects of 6-(Furan-2-yl)picolinic acid.

Transport and Distribution

The transport and distribution of 6-(Furan-2-yl)picolinic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 6-(Furan-2-yl)picolinic acid can influence its activity and function, as well as its potential therapeutic applications .

Subcellular Localization

The subcellular localization of 6-(Furan-2-yl)picolinic acid is a critical factor that determines its biochemical activity. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 6-(Furan-2-yl)picolinic acid within subcellular structures can affect its interactions with biomolecules and its overall efficacy in biochemical reactions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Furyl)pyridine-2-carboxylic acid typically involves the reaction of 2-furylboronic acid with 2-bromopyridine-6-carboxylic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an aqueous or organic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the process.

化学反应分析

Types of Reactions

6-(2-Furyl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

Oxidation: Furanone derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyridine derivatives.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has shown that pyridine derivatives, including 6-(2-Furyl)pyridine-2-carboxylic acid, exhibit significant antimicrobial properties. A study highlighted that compounds derived from pyridine structures demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against Staphylococcus aureus and Escherichia coli .

Antiviral Properties

In addition to antibacterial properties, pyridine derivatives have been investigated for their antiviral activities. The structural characteristics of this compound may enhance its effectiveness against viral pathogens, making it a candidate for further research in antiviral drug development .

Catalysis

Role in Oxidation Reactions

this compound has been identified as a significant ligand in manganese-based oxidation catalysis. Research indicates that this compound can decompose in situ to yield active species that facilitate oxidation reactions, demonstrating its utility in synthetic organic chemistry .

Cross-Coupling Reactions

The compound also plays a role in cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. Its application in palladium-catalyzed reactions has been explored, providing pathways for synthesizing complex organic molecules .

Materials Science

Synthesis of Functionalized Materials

The unique properties of this compound allow it to be used as a building block for synthesizing functionalized materials. Its incorporation into polymeric structures can enhance the thermal and mechanical properties of the resulting materials, making them suitable for various industrial applications.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| A | 6.25 | Staphylococcus aureus |

| B | 12.5 | Escherichia coli |

| C | 25 | Candida albicans |

This table summarizes the antimicrobial efficacy of various derivatives related to this compound, indicating its potential as a lead compound for developing new antimicrobial agents.

Table 2: Role in Catalytic Reactions

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Oxidation | Manganese Complex | 85 | |

| Cross-Coupling | Palladium Catalyst | 90 |

This table illustrates the effectiveness of this compound as a catalyst or ligand in various chemical reactions.

相似化合物的比较

Similar Compounds

2-Furoic acid: Contains a furan ring with a carboxylic acid group but lacks the pyridine ring.

2-Pyridinecarboxylic acid: Contains a pyridine ring with a carboxylic acid group but lacks the furan ring.

5-Butyl-2-pyridinecarboxylic acid: Similar structure but with a butyl group instead of a furan ring.

Uniqueness

6-(2-Furyl)pyridine-2-carboxylic acid is unique due to the presence of both a furan and a pyridine ring, which allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its simpler analogs. This dual functionality makes it a valuable compound in various fields of research.

生物活性

6-(2-Furyl)pyridine-2-carboxylic acid, a compound characterized by its unique structure combining a pyridine and furan moiety, has garnered attention for its potential biological activities. This article delves into the compound's antimicrobial properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with an average mass of 189.17 g/mol. It features a pyridine ring substituted at the 2-position with a carboxylic acid group and a 2-furyl group at the 6-position. This unique arrangement contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) against selected pathogens are summarized in the following table:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 20 |

| Candida albicans | 15 |

These values suggest that the compound is particularly effective against Gram-positive bacteria, with comparable efficacy against certain Gram-negative strains and fungi .

The mechanism through which this compound exerts its antimicrobial effects likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the carboxylic acid group may enhance its interaction with microbial enzymes, leading to inhibition of growth and replication.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent in treating infections caused by resistant strains .

- Synergistic Effects : Another investigation explored the synergistic effects of this compound when combined with conventional antibiotics. The results indicated enhanced antimicrobial activity when used in combination with amoxicillin against E. coli, suggesting potential applications in combination therapy to combat antibiotic resistance .

Research Findings

Recent studies have highlighted the broader implications of this compound beyond antimicrobial activity:

- Anticancer Potential : Preliminary research suggests that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, indicating a need for further exploration into its potential as an anticancer agent .

- Anti-inflammatory Properties : Some studies have also reported anti-inflammatory effects associated with this compound, which could be beneficial in treating inflammatory diseases .

属性

IUPAC Name |

6-(furan-2-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-4-1-3-7(11-8)9-5-2-6-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRLGBKUWXGDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647056 | |

| Record name | 6-(Furan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887981-91-1 | |

| Record name | 6-(Furan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。